molecular formula C13H7ClN6S B11468532 6-(3-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11468532
M. Wt: 314.75 g/mol
InChI Key: XRZHMBJAPMDMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE typically involves the reaction of 3-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 3-chlorophenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloropyrazine in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[6-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(3-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H7ClN6S

Molecular Weight

314.75 g/mol

IUPAC Name

6-(3-chlorophenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7ClN6S/c14-9-3-1-2-8(6-9)12-19-20-11(17-18-13(20)21-12)10-7-15-4-5-16-10/h1-7H

InChI Key

XRZHMBJAPMDMJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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